molecular formula C9H17N3 B2383711 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine CAS No. 1378239-51-0

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine

Cat. No.: B2383711
CAS No.: 1378239-51-0
M. Wt: 167.256
InChI Key: SQJVHGRZKMWHPG-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine is a substituted pyrazole derivative with a propan-2-amine side chain. Its molecular formula is C9H16N3 (Mol. Wt. ~166.25 g/mol) . The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is substituted with ethyl (C2H5) and methyl (CH3) groups at positions 1 and 3, respectively. The propan-2-amine moiety (-CH(CH3)NH2) is attached at position 4 of the pyrazole.

Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-4-12-6-9(5-7(2)10)8(3)11-12/h6-7H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJVHGRZKMWHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with propan-2-amine under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the amine group to a corresponding nitro or oxime derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrazole ring, leading to the formation of dihydropyrazole derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another. For instance, halogenation reactions can introduce halogen atoms (e.g., chlorine or bromine) into the pyrazole ring, resulting in halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine has found applications in various scientific research fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby modulating cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

(a) N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methylpropan-1-amine ()
  • Structure : Shares the 1-ethyl-3-methylpyrazole core but has an isobutylamine group (-CH2NHC(CH3)2) instead of propan-2-amine.
  • Key Differences : The methylene bridge (-CH2-) between the pyrazole and amine reduces steric hindrance compared to the direct attachment in the target compound. This may enhance bioavailability but reduce receptor specificity .
  • Molecular Weight : ~209.30 g/mol (C11H21N3).
(b) 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine ()
  • Structure : Replaces the propan-2-amine with a thiazole ring containing a primary amine.
  • This compound (Mol. Wt. 208.29 g/mol) may exhibit improved solubility in polar solvents compared to the target compound .
(c) 1-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine ()
  • Structure : Substitutes the ethyl group with a trifluoromethyl (-CF3) group at position 3.
  • The increased lipophilicity (logP ~1.8) may enhance blood-brain barrier penetration .

Substituted Propan-2-amines with Non-Pyrazole Cores

(a) 1-(4-Fluorophenyl)propan-2-amine ()
  • Structure : Replaces the pyrazole with a fluorophenyl ring.
  • Key Differences : The aromatic phenyl group enables stronger π-π stacking but lacks the hydrogen-bonding capability of the pyrazole’s nitrogen atoms. The fluorine substituent increases metabolic stability (Mol. Wt. 153.21 g/mol) .
(b) 6-(2-Aminopropyl)benzofuran (6-APB) ()
  • Structure : Contains a benzofuran ring instead of pyrazole.
  • Key Differences : The benzofuran’s oxygen atom enhances polarity, while the extended aromatic system may confer serotonergic activity, as seen in entactogens .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Mol. Wt. (g/mol) logP* Solubility (mg/mL) Key Functional Groups
Target Compound C9H16N3 166.25 ~1.2 ~10 (H2O) Pyrazole, primary amine
N-[(1-Ethyl-pyrazol-4-yl)methyl]-2-methylpropan-1-amine C11H21N3 209.30 ~2.0 ~5 (H2O) Pyrazole, secondary amine
1-(4-Fluorophenyl)propan-2-amine C9H12FN 153.21 ~1.8 ~15 (H2O) Phenyl, fluorine
6-APB C11H13NO 175.23 ~2.5 ~2 (H2O) Benzofuran, primary amine

*logP values estimated via computational tools like Multiwfn .

Biological Activity

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. Pyrazoles are five-membered heterocyclic compounds known for their diverse pharmacological properties. This article delves into the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Structural Information

  • IUPAC Name: 1-(1-ethyl-3-methylpyrazol-4-yl)propan-2-amine
  • Molecular Formula: C9H17N3
  • CAS Number: 1378239-51-0
  • Molecular Weight: 167.25 g/mol
  • InChI Key: SQJVHGRZKMWHPG-UHFFFAOYSA-N

Synthesis

The synthesis of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine can be achieved through several methods, commonly involving the reaction of 1-ethyl-3-methyl-1H-pyrazole with propan-2-amine under specific conditions. Typical parameters include:

ParameterValue
Temperature80–100°C
Reaction TimeSeveral hours
SolventEthanol or Methanol

This process may require a catalyst to enhance yield and efficiency.

The biological activity of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or modulator, influencing various cellular processes. The precise molecular targets remain under investigation, but potential pathways include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: It could interact with receptors affecting signal transduction mechanisms.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, a study evaluating several pyrazole derivatives reported significant antimicrobial activity against various pathogens:

Compound IDMinimum Inhibitory Concentration (MIC)Activity Type
4a0.22 μg/mLBactericidal
5a0.25 μg/mLBactericidal
7bNot specifiedBiofilm Inhibition

These findings suggest that derivatives like 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine could be developed into effective antimicrobial agents .

Anticancer Activity

The anticancer properties of related pyrazole compounds have also been explored. A study investigated the cytotoxic effects on A549 human lung adenocarcinoma cells, revealing that certain pyrazole derivatives significantly reduced cell viability:

Compound IDViability Post-Treatment (%)Comparison to Cisplatin
664Lower than Cisplatin
761Lower than Cisplatin

These results indicate that modifications in the pyrazole structure can enhance anticancer activity, suggesting a potential therapeutic application for compounds like 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine .

Study on Antimicrobial Efficacy

In vitro studies involving various pyrazole derivatives demonstrated significant efficacy against Staphylococcus aureus and Staphylococcus epidermidis. The most active derivative exhibited MIC values as low as 0.22 μg/mL, highlighting the potential of these compounds in treating infections caused by resistant strains .

Study on Anticancer Properties

Research focusing on the anticancer activity of pyrazole derivatives showed that structural modifications could lead to enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells . This balance is crucial for developing effective cancer therapeutics.

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